molecular formula C17H14N6O2S B4521328 3-methyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

3-methyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4521328
M. Wt: 366.4 g/mol
InChI Key: WUVPNQXKEWEPFV-UHFFFAOYSA-N
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Description

3-methyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C17H14N6O2S and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.08989488 g/mol and the complexity rating of the compound is 695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis Process : The compound is derived through a synthesis process involving alkylation and cyclisation, leading to various derivatives with potential applications in medicinal chemistry. One route involves the alkylation of 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, leading to the formation of S-alkyl derivatives. These derivatives can be further cyclised into 3-methyl-5-oxo-5H-7-phenyl-thiazolo(3,2-a) pyrimidine-6-carboxamide, showcasing its chemical versatility (Haiza et al., 2000).

Biological Evaluation and Antimicrobial Activity

  • Anticancer and Anti-5-Lipoxygenase Agents : A novel series of derivatives, including 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. This indicates the compound's potential in developing treatments against cancer and inflammation-related diseases (Rahmouni et al., 2016).
  • Antimicrobial Properties : The derivatives of this compound have been explored for their antimicrobial properties, with studies showing significant activity against various bacterial and fungal strains. This suggests its potential application in developing new antimicrobial agents (Kolisnyk et al., 2015).

Potential in Drug Discovery

  • Structural Modifications and Biological Activity : Research has been conducted on modifying the structure of thiazolo[3,2-a]pyrimidines to explore their biological activities. These studies contribute to understanding how structural changes can impact their pharmacological properties, leading to potential applications in drug discovery (Nagarajaiah & Begum, 2014).

Properties

IUPAC Name

3-methyl-5-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2S/c1-11-8-26-17-19-6-14(16(25)23(11)17)15(24)21-13-4-2-12(3-5-13)7-22-10-18-9-20-22/h2-6,8-10H,7H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVPNQXKEWEPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
3-methyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 3
Reactant of Route 3
3-methyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 4
3-methyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 5
3-methyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 6
3-methyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.